Thermal Stability: Astaxanthin Monoester vs. Free Astaxanthin and Diester
Astaxanthin monoester (Asta-ME) exhibits intermediate thermal stability between free astaxanthin and astaxanthin diester (Asta-DE). Degradation rate constants at 60 °C follow the order: Asta-DE < Asta-ME < free astaxanthin, with Asta-DE being more stable than Asta-ME [1]. This establishes a clear stability hierarchy where monoesters are significantly more stable than free astaxanthin but less stable than diesters, positioning astaxanthin monopalmitate as a balanced option for applications requiring both stability and bioavailability.
| Evidence Dimension | Thermal degradation rate constant (k) at 60 °C |
|---|---|
| Target Compound Data | Asta-ME (astaxanthin monoester) degradation rate constant intermediate between free astaxanthin and Asta-DE |
| Comparator Or Baseline | Free astaxanthin (F-Asta): highest degradation rate; Asta-DE: lowest degradation rate |
| Quantified Difference | Stability ranking: Asta-DE > Asta-ME > F-Asta (quantitative k values not explicitly stated in abstract; class-level ranking confirmed) |
| Conditions | In vitro thermal stability assay at 60 °C |
Why This Matters
This stability hierarchy informs procurement decisions for formulations requiring extended shelf-life without sacrificing the bioavailability advantages of monoesters over diesters.
- [1] Yang L, Qiao X, Liu J, Wu L, Cao Y, Xu J, Xue C. Influence of molecular structure of astaxanthin esters on their stability and bioavailability. Food Chemistry. 2021;343:128497. View Source
